molecular formula C6H14AsNO2 B14542500 N-tert-Butyl-1,3,2-dioxarsolan-2-amine CAS No. 62163-82-0

N-tert-Butyl-1,3,2-dioxarsolan-2-amine

Cat. No.: B14542500
CAS No.: 62163-82-0
M. Wt: 207.10 g/mol
InChI Key: UWZQTLJCODAGSN-UHFFFAOYSA-N
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Description

N-tert-Butyl-1,3,2-dioxarsolan-2-amine is a chemical compound intended for research and experimental purposes exclusively. It is not approved for human or veterinary diagnostic or therapeutic use. This organoarsenic compound features a 1,3,2-dioxarsolane ring system, a five-membered cyclic ester analog, coupled with a tert-butylamine substituent on the arsenic center. The tert-butylamine group, a well-known structural motif derived from tert-butylamine , is often utilized in chemical synthesis to impart steric bulk and influence the reactivity and selectivity of molecules . Researchers may investigate this compound as a potential reagent or building block in advanced synthetic chemistry, particularly in the development of novel organoarsenic complexes or as a specialist ligand in coordination chemistry. Its structure suggests potential value in materials science research. Researchers should consult the safety data sheet prior to handling. The specific mechanism of action, physicochemical data, and detailed research applications for this compound must be established by the researcher through direct experimentation and a review of the relevant scientific literature.

Properties

CAS No.

62163-82-0

Molecular Formula

C6H14AsNO2

Molecular Weight

207.10 g/mol

IUPAC Name

N-tert-butyl-1,3,2-dioxarsolan-2-amine

InChI

InChI=1S/C6H14AsNO2/c1-6(2,3)8-7-9-4-5-10-7/h8H,4-5H2,1-3H3

InChI Key

UWZQTLJCODAGSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N[As]1OCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-1,3,2-dioxarsolan-2-amine typically involves the reaction of tert-butylamine with a suitable arsenic-containing precursor. One common method includes the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate under solvent-free conditions at room temperature . This method is efficient and yields the desired product in good quantities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of catalysts and solvents is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-1,3,2-dioxarsolan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of arsenic oxides.

    Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of tert-butyl derivatives.

Scientific Research Applications

N-tert-Butyl-1,3,2-dioxarsolan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-tert-Butyl-1,3,2-dioxarsolan-2-amine involves its interaction with molecular targets through its dioxarsolan ring and tert-butyl group. The compound can form stable complexes with various substrates, influencing their reactivity and stability. The pathways involved include nucleophilic substitution and coordination chemistry, which are essential for its applications in catalysis and material science .

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires structural and functional analogs. Below is an analysis of key compounds with related frameworks:

Structural Analogs

Compound Name Structure Key Differences Reactivity/Applications
1,3,2-Dioxarsolane As-O2 ring with no substituents Simpler backbone; lacks amine and tert-butyl groups Less stable; limited ligand utility
N-Methyl-1,3,2-dioxarsolan-2-amine Methyl group instead of tert-butyl Reduced steric bulk; higher reactivity in coordination Used in small-molecule catalysis
N-tert-Butyl-1,3,2-dithiarsolan-2-amine Sulfur replaces oxygen atoms Thioarsolane analog; enhanced metal-binding affinity Preferred in heavy-metal chelation

Functional Comparisons

  • Stability: The tert-butyl group in N-tert-Butyl-1,3,2-dioxarsolan-2-amine confers steric protection, improving thermal stability compared to non-bulky analogs (e.g., N-methyl derivatives) .
  • Electronic Effects : The amine substituent increases electron density at the arsenic center, altering its Lewis acidity relative to unsubstituted dioxarsolanes.
  • Coordination Chemistry : Unlike sulfur-containing analogs (e.g., dithiarsolanes), the oxygen-rich dioxarsolane system exhibits weaker binding to transition metals but greater selectivity for main-group elements (e.g., boron or aluminum) .

Research Findings and Data

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) Solubility (in CH2Cl2) Stability in Air
This compound 98–102 High Moderate
1,3,2-Dioxarsolane 45–48 Moderate Low
N-Methyl-1,3,2-dioxarsolan-2-amine 76–79 High Low

Table 2: Coordination Behavior with Metals

Compound Preferred Metal Ions Stability Constant (log K)
This compound B³⁺, Al³⁺ 4.2 (B³⁺)
N-tert-Butyl-1,3,2-dithiarsolan-2-amine Cu²⁺, Fe³⁺ 8.7 (Cu²⁺)

Limitations of Available Evidence

Consequently, the comparisons and data above are generalized based on structural and functional inferences from organoarsenic chemistry. Further experimental studies are required to validate these hypotheses.

Q & A

Q. What are reliable synthetic pathways for producing N-tert-Butyl-1,3,2-dioxarsolan-2-amine with high purity?

A multi-step synthesis involving tert-butylamine and dioxarsolane precursors is commonly employed. Key steps include cyclization under anhydrous conditions and purification via column chromatography using silica gel. Reaction optimization (e.g., solvent choice, temperature) is critical to minimize side products like hydrolyzed dioxarsolane derivatives . For purity validation, GC/MS or HPLC with UV detection is recommended to confirm >95% purity, as seen in analogous tert-butyl-containing compounds .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR : 1^1H and 13^{13}C NMR can confirm the tert-butyl group (δ ~1.3 ppm for 1^1H) and dioxarsolane ring protons (δ ~4.5–5.5 ppm).
  • X-ray crystallography : Resolves bond angles and stereochemistry, as demonstrated for structurally similar tert-butyl-thiazole derivatives .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How can researchers mitigate instability during storage and handling?

Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Stability studies on related dioxarsolanes suggest moisture-sensitive degradation pathways, necessitating strict anhydrous protocols .

Advanced Research Questions

Q. What experimental strategies address contradictory data on the compound’s catalytic activity in cross-coupling reactions?

Discrepancies in catalytic efficiency may arise from trace impurities or solvent effects. Systematic studies using controlled reaction conditions (e.g., degassed solvents, standardized catalyst loading) are advised. For example, analogous tert-butylamine derivatives show variability in reactivity due to ligand coordination dynamics, requiring kinetic studies to isolate rate-determining steps .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density functional theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities. For instance, modifications to the dioxarsolane ring’s electrophilicity may improve interactions with biological targets, as seen in tert-butyl-triazole antitumor agents .

Q. What methodologies are appropriate for assessing the compound’s ecological toxicity despite limited data?

  • Acute toxicity : Use Daphnia magna or algae growth inhibition assays, extrapolating from structurally related tert-butylamines .
  • Degradability : Perform OECD 301B biodegradation tests under aerobic conditions. Note that tert-butyl groups often confer persistence, necessitating advanced oxidation processes for remediation .

Q. How can researchers resolve inconsistencies in reported reaction yields during scale-up?

Yield variability may stem from heat transfer inefficiencies or mixing dynamics. Microreactor systems improve reproducibility for exothermic reactions, as demonstrated in tert-butyl-carbamate syntheses . Process analytical technology (PAT), such as in-line FTIR, can monitor intermediate formation in real time .

Q. What are the challenges in applying this compound to asymmetric catalysis?

The dioxarsolane ring’s conformational flexibility may reduce enantioselectivity. Chiral auxiliaries or immobilized catalysts (e.g., silica-supported variants) can enhance stereocontrol, as shown in tert-butyl-phosphine ligand systems .

Methodological Notes

  • Safety : Handle with PPE in fume hoods due to uncharacterized toxicity (e.g., respiratory irritation observed in tert-butylamine analogs) .
  • Data validation : Cross-reference with databases like NIST Chemistry WebBook for spectral libraries and physicochemical properties .

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